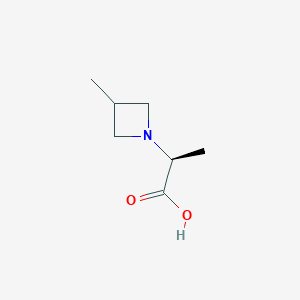
1-Chloro-7-methoxyisoquinoline-6-carbonitrile
Descripción general
Descripción
1-Chloro-7-methoxyisoquinoline-6-carbonitrile is a chemical compound with the CAS Number: 1427393-40-5. It has a molecular weight of 218.64 and its molecular formula is C11H7ClN2O . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClN2O/c1-15-10-5-9-7 (4-8 (10)6-13)2-3-14-11 (9)12/h2-5H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 427.8±40.0 °C and a predicted density of 1.36±0.1 g/cm3 . Its pKa value is predicted to be 0.55±0.40 .Aplicaciones Científicas De Investigación
Chemical Transformations and Heterocyclic Synthesis
1-Chloro-7-methoxyisoquinoline-6-carbonitrile is involved in various chemical transformations leading to the synthesis of different heterocyclic compounds. For instance, reactions with nucleophilic reagents can result in the formation of unique heterocyclic systems. This process is crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Ibrahim & El-Gohary, 2016).
Intermediate in Drug and Dye Synthesis
This compound serves as an important intermediate in the synthesis of drugs and dyes. Its transformation under specific conditions can yield products with significant utility in these industries. The versatility of this compound in forming various derivatives broadens its applicability in the synthesis of complex molecules (Zhou Xin-rui, 2005).
Synthesis of Lamellarin and Related Compounds
The compound is also utilized in the synthesis of lamellarin and its derivatives. These compounds have been noted for their diverse biological activities, making this synthesis route valuable for medicinal chemistry research. The ability to introduce acid-sensitive protecting groups during the synthesis process adds to its significance (Liermann & Opatz, 2008).
Application in Chemosensors
This compound derivatives have applications in the development of chemosensors. These compounds can be engineered to respond selectively to certain metal ions, making them useful in environmental monitoring and analysis (Prodi et al., 2001).
Antimicrobial Activity
Derivatives of this compound exhibit antimicrobial activities. This opens up avenues for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship of these derivatives can provide insights into the design of more effective antimicrobial compounds (Hagrs et al., 2015).
Corrosion Inhibition
Quinoline derivatives, closely related to this compound, have been studied for their corrosion inhibition properties. These findings are crucial for industries dealing with metal preservation and protection, providing an eco-friendly alternative to traditional corrosion inhibitors (Erdoğan et al., 2017).
Fluorescent Derivatization in Chromatography
Certain derivatives of this compound serve as sensitive fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). This application is significant in analytical chemistry for the detection and quantification of various compounds (Yoshida et al., 1992).
In Vitro Cytotoxicity Studies
The compound and its derivatives have been subjected to in vitro cytotoxicity studies against various cancer cell lines. This research is vital in the ongoing search for new anticancer drugs and understanding the mechanism of action of these compounds at the cellular level (Mansour et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Propiedades
IUPAC Name |
1-chloro-7-methoxyisoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-10-5-9-7(4-8(10)6-13)2-3-14-11(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLXWVUWJVQCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)

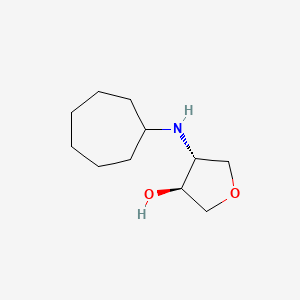

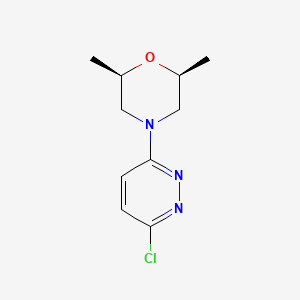
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
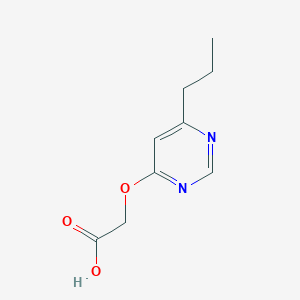
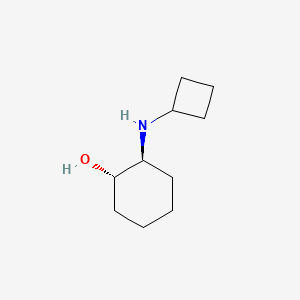


amine](/img/structure/B1474204.png)
